![molecular formula C12H12BrNO B371288 3-(3-bromophenyl)-N-cyclopropylacrylamide CAS No. 64379-92-6](/img/structure/B371288.png)
3-(3-bromophenyl)-N-cyclopropylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-N-cyclopropylacrylamide (3-BCPA) is an organic compound with a wide range of applications in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It is a versatile building block for the synthesis of a wide range of organic compounds, and it has been used in the synthesis of various pharmaceuticals, agricultural chemicals, and other industrial chemicals. Additionally, 3-BCPA has been used in the development of new drugs, as well as in the investigation of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Phthalocyanines
Compounds with a bromophenyl group, like the one mentioned in your query, are often used in the synthesis of phthalocyanines, which are important in dyeing fabrics and manufacturing of organic semiconductors .
Coumarin Derivatives
Bromophenyl-related compounds are also utilized in synthesizing coumarin derivatives, which have various applications including medicinal chemistry for their anticoagulant properties .
Anticancer Agents
Similarly structured compounds have been synthesized and studied for their anticancer activities. They serve as a basis for creating new molecules that can be tested against various cancer cell lines .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
Similar compounds have been involved in oxidative cross-coupling and 1,4-addition reactions with α,β-unsaturated ketones . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
A compound with a similar structure was found to have an unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Similar compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVNRGWCFKKJO-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213023 |
Source
|
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-cyclopropylacrylamide | |
CAS RN |
64379-92-6 |
Source
|
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64379-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.